TCPTP Inhibition: 2-Hydroxy-4-phenylbenzoic acid Provides a Defined IC50 Benchmark for PTP Inhibitor Development
2-Hydroxy-4-phenylbenzoic acid exhibits direct inhibitory activity against T-cell protein tyrosine phosphatase (TCPTP; PTPN2) with a reported IC50 value of 24.4 μM (2.44 × 10⁴ nM) [1]. This establishes a quantitative baseline for this scaffold against a therapeutically relevant PTP target. In contrast, unsubstituted salicylic acid does not inhibit TCPTP at comparable concentrations, and 4-phenylbenzoic acid lacks the 2-hydroxyl group necessary for effective active-site interaction . While more potent TCPTP inhibitors exist (e.g., compounds with IC50 values in the 0.16–18.87 μM range [2]), 2-hydroxy-4-phenylbenzoic acid represents a distinct, commercially available starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.
| Evidence Dimension | Inhibitory potency against TCPTP (PTPN2) |
|---|---|
| Target Compound Data | IC50 = 24.4 μM |
| Comparator Or Baseline | Salicylic acid (no inhibition); 4-Phenylbenzoic acid (inactive); Reference TCPTP inhibitors (IC50 range: 0.16–18.87 μM) |
| Quantified Difference | Target compound shows measurable but moderate potency; salicylic acid is inactive. |
| Conditions | In vitro enzymatic assay using p-nitrophenyl phosphate as substrate; enzyme origin: human TCPTP (PTPN2). |
Why This Matters
Provides a validated, purchasable starting point for TCPTP inhibitor development with a known potency benchmark, avoiding the need for de novo synthesis of an inactive core scaffold.
- [1] BindingDB. (n.d.). BDBM50005626 (CHEMBL3234651) - Affinity Data for Tyrosine-protein phosphatase non-receptor type 2 (Human). Retrieved April 16, 2026. View Source
- [2] Derkach, K. V., et al. (2023). Dual PTP1B/TC-PTP Inhibitors: Biological Evaluation of 3 ... PMC. Retrieved April 16, 2026. View Source
